molecular formula C28H49O2PS B585347 Cholesterol-3-mtp CAS No. 155538-88-8

Cholesterol-3-mtp

Cat. No.: B585347
CAS No.: 155538-88-8
M. Wt: 480.732
InChI Key: GRAIUVJIVLZZBL-ASRIKGTLSA-N
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Description

However, based on contextual clues, it may refer to a derivative or methodological variant related to cholesterol measurement or metabolism. Cholesterol itself is a sterol molecule critical for membrane structure, hormone synthesis, and lipid transport. Its quantification and comparison with related lipids—such as low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG)—are central to cardiovascular risk assessment and management .

This article will focus on comparing cholesterol with structurally and functionally similar compounds, leveraging data from clinical guidelines, reference material certifications, and analytical methodologies detailed in the evidence.

Properties

CAS No.

155538-88-8

Molecular Formula

C28H49O2PS

Molecular Weight

480.732

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-$l^{5}

InChI

InChI=1S/C28H49O2PS/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(30-31(6,29)32)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3,(H,29,32)/t20-,22+,23+,24-,25+,26+,27+,28-,31?/m1/s1

InChI Key

GRAIUVJIVLZZBL-ASRIKGTLSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=S)(C)O)C)C

Synonyms

cholesterol-3-O-methylthiophosphonate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of microsomal triglyceride transfer protein involves the isolation and purification of the protein from mammalian liver microsomes. The protein is typically extracted using non-denaturing detergents and chaotropic agents such as guanidine hydrochloride, sodium perchlorate, and potassium thiocyanate .

Industrial Production Methods: Industrial production of microsomal triglyceride transfer protein is not common due to its complex nature and the need for specialized equipment and conditions. recombinant DNA technology can be used to produce the protein in large quantities by inserting the gene encoding the protein into suitable host cells, such as bacteria or yeast, and then purifying the protein from these cells .

Chemical Reactions Analysis

Types of Reactions: Microsomal triglyceride transfer protein undergoes various biochemical reactions, including lipid transfer, esterification, and protein-protein interactions. It is involved in the transfer of neutral lipids, such as triglycerides and cholesterol esters, between membrane vesicles .

Common Reagents and Conditions: The protein’s activity is influenced by the presence of specific lipids and detergents. Non-denaturing detergents like octyl β-glucoside are commonly used to maintain the protein’s structure and function during experiments .

Major Products Formed: The primary products formed from the reactions involving microsomal triglyceride transfer protein are apolipoprotein B-containing lipoproteins, which include very low-density lipoproteins and chylomicrons .

Scientific Research Applications

Microsomal triglyceride transfer protein has several scientific research applications, including:

Mechanism of Action

Microsomal triglyceride transfer protein functions by transferring neutral lipids between membrane vesicles within the lumen of the endoplasmic reticulum. It interacts with apolipoprotein B to facilitate the assembly and secretion of lipoproteins. Inhibition of this protein leads to a reduction in the formation of very low-density lipoproteins and chylomicrons, thereby lowering low-density lipoprotein cholesterol levels .

Comparison with Similar Compounds

Comparison of Cholesterol with Similar Compounds

Cholesterol vs. LDL-C and HDL-C

Cholesterol circulates in the blood bound to lipoproteins. LDL-C and HDL-C represent distinct fractions with opposing roles in cardiovascular health:

  • LDL-C : Associated with atherogenesis. ATP III guidelines classify LDL-C levels as follows:
    • Optimal: <100 mg/dL
    • Near-optimal: 100–129 mg/dL
    • Borderline high: 130–159 mg/dL
    • High: ≥160 mg/dL .
  • HDL-C : Considered cardioprotective. ATP III defines low HDL-C as <40 mg/dL, with higher levels (>60 mg/dL) reducing cardiovascular risk .

Key Contrast : While total cholesterol (TC) includes all lipoprotein-bound cholesterol, LDL-C and HDL-C are clinically actionable subsets. For example, ATP III prioritizes LDL-C reduction as the primary target for therapy, whereas HDL-C elevation is secondary .

Cholesterol vs. Triglycerides

Triglycerides are another lipid class often measured alongside cholesterol. Unlike cholesterol, which is primarily endogenous, TG levels are highly influenced by dietary intake and metabolic status.

  • ATP III TG Classification: Normal: <150 mg/dL Borderline high: 150–199 mg/dL High: 200–499 mg/dL Very high: ≥500 mg/dL .

Key Contrast : Elevated TG levels are independently associated with pancreatitis and residual cardiovascular risk, but their management (e.g., fibrates, omega-3 fatty acids) differs from cholesterol-centric therapies like statins .

Analytical Methodologies and Reference Standards

Accurate quantification of cholesterol and related compounds relies on standardized methods and certified reference materials:

Reference Material Certification

A 2013 study established certified reference materials for TC, HDL-C, LDL-C, and TG using advanced techniques like isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS). Certified values (mean ± uncertainty) included:

Compound Pool 1 Pool 2 Pool 3
TC (mmol/L) 6.798 ± 0.075 4.470 ± 0.050 3.221 ± 0.042
HDL-C 1.640 ± 0.028 1.652 ± 0.027 1.184 ± 0.022
LDL-C 4.577 ± 0.097 2.492 ± 0.072 1.788 ± 0.041
TG 1.327 ± 0.024 0.824 ± 0.017 0.659 ± 0.014

These materials ensure accuracy across clinical laboratories, critical for consistent risk stratification .

Methodological Comparisons
  • Total Cholesterol : Measured via enzymatic methods (e.g., CHOD-PAP) .
  • LDL-C : Often estimated using the Friedewald formula (LDL-C = TC − HDL-C − TG/5), though direct assays are preferred for TG >400 mg/dL .
  • HDL-C : Requires precipitation of apoB-containing lipoproteins prior to measurement, with CDC-standardized protocols ensuring reliability .

Clinical Implications and Guideline Adherence

ATP III and subsequent updates emphasize LDL-C as the primary therapeutic target, with statins as first-line agents. However, residual risk persists in patients with low HDL-C or high TG, prompting adjunctive therapies like PCSK9 inhibitors or omega-3 ethyl esters .

Limitations : Retrospective studies highlight variability in guideline adherence, with underutilization of advanced lipid profiling in high-risk populations .

Tables

Table 1. ATP III Lipid Classification (mg/dL)

Lipid Optimal Borderline High
Total Cholesterol <200 200–239 ≥240
LDL-C <100 130–159 ≥160
HDL-C ≥60 40–59 <40
Triglycerides <150 150–199 ≥200

Source: ATP III Guidelines

Table 2. Certified Reference Values for Lipid Analytes
Source: Zhou et al. (2013)

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